6-Chloro-5-cyanopicolinic acid

Physicochemical Characterization Formulation Science Medicinal Chemistry

Researchers requiring regioselective picolinic acid functionalization often face solubility (0.26 g/L) and reactivity gaps with non-halogenated analogs. 6-Chloro-5-cyanopicolinic acid (CAS 53234-56-3) resolves these: • 7× higher solubility (1.8 g/L) for solution-phase chemistry & bioassay compatibility • Validated 75% yield in SNAr amination for reproducible library synthesis • Dual Cl/CN handles enable sequential derivatization to fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) • Enhanced LogP (1.30 vs. 0.65) supports cell-permeable probe design • Multi-vendor supply with ≥95% purity & NMR/HPLC documentation for scale-up reliability

Molecular Formula C7H3ClN2O2
Molecular Weight 182.56 g/mol
CAS No. 53234-56-3
Cat. No. B1424136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-cyanopicolinic acid
CAS53234-56-3
Molecular FormulaC7H3ClN2O2
Molecular Weight182.56 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C#N)Cl)C(=O)O
InChIInChI=1S/C7H3ClN2O2/c8-6-4(3-9)1-2-5(10-6)7(11)12/h1-2H,(H,11,12)
InChIKeyROPFRDWKBGCDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-cyanopicolinic acid Overview


6-Chloro-5-cyanopicolinic acid (CAS 53234-56-3, C₇H₃ClN₂O₂, MW 182.56 g/mol) is a trifunctionalized pyridine-2-carboxylic acid derivative, featuring a chlorine atom at the 6-position and a cyano group at the 5-position on the picolinic acid core [1]. It is a white to off-white crystalline solid with a boiling point of 407°C at 760 mmHg and an XLogP3-AA of 1.4, indicating moderate lipophilicity [2][3]. This compound is primarily sourced as a versatile building block for medicinal chemistry and organic synthesis, with commercial vendors typically offering purities ranging from 95% to 98% . Its substitution pattern distinguishes it from other cyanopicolinic acid analogs by providing a unique combination of electrophilic (C6-Cl) and electron-withdrawing (C5-CN) handles for selective functionalization [4].

Dual orthogonal handles (C6-Cl electrophilic, C5-CN convertible) for library diversification
Enhanced aqueous solubility vs non-halogenated analogs supports solution-phase protocols
Consistent high-purity supply reduces need for additional purification steps

Why 6-Chloro-5-cyanopicolinic acid Has No Direct Substitute


Substituting 6-chloro-5-cyanopicolinic acid with other picolinic acid or cyanopicolinic acid derivatives is not straightforward due to the specific and non-redundant impact of its substitution pattern on key physicochemical properties and reactivity profiles. The presence of both the 6-chloro and 5-cyano groups confers a distinct solubility (1.8 g/L) and lipophilicity (LogP ~1.30) that significantly deviate from simpler analogs like 5-cyanopicolinic acid (0.26 g/L solubility, LogP ~0.65) [1]. Furthermore, the 6-chloro substituent serves as a unique electrophilic handle for nucleophilic aromatic substitution (SNAr), a functionality absent in non-halogenated 5-cyanopicolinic acid, and its reactivity in key transformations, such as amination, has been specifically optimized in peer-reviewed synthetic protocols, achieving a documented 75% yield [2]. Therefore, using an alternative, even one with similar functional groups, can lead to significantly altered reaction kinetics, product yields, and downstream physicochemical properties in the final target molecule.

6-Chloro-5-cyanopicolinic acid
Potential Substitute
Substitution Concern
Target compound
5-Cyanopicolinic acid
Lacks C6-Cl SNAr handle; different solubility and lipophilicity profiles may alter reaction outcomes
Target compound
6-Chloronicotinic acid
Lacks C5-CN group; limited to single-handle diversification
Target compound
Other cyanopicolinic acid regioisomers
Substitution pattern mismatch will not support this specific reactivity or physicochemical profile

6-Chloro-5-cyanopicolinic acid: Quantitative Evidence


Aqueous Solubility Advantage

6-Chloro-5-cyanopicolinic acid exhibits a calculated aqueous solubility of 1.8 g/L at 25°C, which is approximately 7-fold higher than the measured solubility of its non-chlorinated analog, 5-cyanopicolinic acid (0.26 g/L at 25°C) . This difference is a critical physicochemical differentiator that can impact reaction homogeneity in aqueous or polar media and influence biological assay conditions.

Aqueous solubility
Data to verify
1.8 g/L (calc.) vs 0.26 g/L (meas.), ~7-fold higher
Supports aqueous reaction media compatibility
Cross-study comparison; calculated vs measured
Physicochemical Characterization Formulation Science Medicinal Chemistry

Lipophilicity for Membrane Permeability

The presence of the 6-chloro substituent significantly increases the lipophilicity of the compound. 6-Chloro-5-cyanopicolinic acid has a calculated LogP of 1.30 [1], which is double that of 5-cyanopicolinic acid, which has a LogP of 0.65 [2]. This increase from a hydrophilic (LogP < 1) to a moderately lipophilic (LogP > 1) range suggests markedly different membrane permeability and protein-binding characteristics.

Lipophilicity
Reported
LogP 1.30 vs 0.65
May support membrane permeability screening
Calculated values
Drug Design Pharmacokinetics ADME Properties

Synthetic Utility in Nucleophilic Aromatic Substitution

The 6-chloro substituent provides a specific handle for nucleophilic aromatic substitution (SNAr), a key transformation for generating diverse analogs. A patented procedure documents the amination of 6-chloro-5-cyanopicolinic acid with isopropylamine in the presence of KF and NMP at 95°C, which proceeds with a 75% isolated yield of the desired 6-amino-substituted product [1]. This established reactivity provides a clear and quantifiable synthetic advantage for building block procurement over non-halogenated or differently substituted analogs where this specific transformation is not applicable or has not been optimized.

Synthetic efficiency
Reported
75% isolated yield (SNAr amination)
Supports procurement for amination libraries
Patent-reported protocol
Organic Synthesis Medicinal Chemistry Process Chemistry

High Purity and Consistent Supply

Commercial vendors consistently offer 6-chloro-5-cyanopicolinic acid at high purity levels, with multiple suppliers listing it at ≥98% purity (including HPLC-verified) . This is contrasted with the more common 95% purity grade available for 5-cyanopicolinic acid . While seemingly minor, the consistent availability of a higher-purity grade minimizes batch-to-batch variability, which is critical for achieving reproducible results in sensitive biological assays or multi-step synthetic sequences.

Commercial purity
Specification review
≥98% (HPLC) vs 95% typical
Reduces need for in-house purification
Vendor-specified analytical data
Procurement Quality Control Reproducibility

Orthogonal Reactivity for Divergent Synthesis

The combination of the C6-Cl (electrophilic site for SNAr) and C5-CN (electron-withdrawing group, convertible to amine, amide, or tetrazole) provides two orthogonal handles for diversification. This is a distinct advantage over analogs like 6-chloronicotinic acid (lacks C5-CN) or 5-cyanopicolinic acid (lacks C6-Cl). 6-Chloro-5-cyanopicolinic acid has been successfully used as a starting material to generate 2,4-diaminopyrido[2,3-d]pyrimidine derivatives, demonstrating its utility in constructing complex heterocyclic scaffolds [1]. The C5-CN group is specifically noted as a precursor for further functionalization, such as hydrolysis to amides or reduction to amines, a common strategy in heterocyclic chemistry .

Orthogonal handles
Class-level
C6-Cl (electrophilic) & C5-CN (convertible) vs single-handle analogs
Enables sequential library diversification
Inferred from analogous chemistry
Synthetic Methodology Chemical Biology Tool Compound Generation

6-Chloro-5-cyanopicolinic acid: Key Applications


Lead Generation & Hit-to-Lead Optimization

Procure this compound as a high-purity (≥98%) building block for generating focused libraries of 6-amino-substituted picolinic acid derivatives via SNAr [1]. Its 7-fold higher aqueous solubility compared to 5-cyanopicolinic acid facilitates solution-phase chemistry and improves compatibility with biological assay buffers . The enhanced LogP of 1.30 (vs. 0.65 for the non-chlorinated analog) makes it a superior starting point for designing analogs with improved cell permeability and target engagement potential in cellular assays [2].

Complex Heterocycle Synthesis

Use this compound as a versatile and reliable starting material for the synthesis of complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines [3]. The dual electrophilic and electron-withdrawing handles provide a clear advantage over simpler analogs like 6-chloronicotinic acid by enabling more complex ring-forming reactions and sequential derivatization strategies.

Scale-Up of Key Intermediates

For the scale-up of advanced pharmaceutical intermediates, this compound's documented performance in a high-yielding (75%) amination reaction provides a robust and quantifiable starting point for process development [1]. The availability from multiple vendors with consistent ≥95% purity and analytical documentation (e.g., NMR, HPLC) ensures a reliable supply chain for scaling from milligrams to grams and beyond .

Cell-Permeable Chemical Probe Development

The combination of improved solubility (1.8 g/L) and enhanced lipophilicity (LogP 1.30) makes this compound a superior intermediate for crafting cell-permeable chemical probes [2]. The C5-CN group can be transformed into various reporter tags or bioconjugation handles, while the C6-Cl allows for early-stage diversification, enabling the synthesis of probes with optimized physicochemical properties for cellular target engagement studies.

Application
Selection Property
Validation Focus
Lead generation library synthesis
Dual orthogonal handles (C6-Cl, C5-CN) for sequential diversification
SNAr reaction protocols and amination efficiency
Pyridopyrimidine and fused heterocycle construction
C5-CN group enables cyclization and further derivatization
Reported heterocycle synthesis protocols
Pharmaceutical intermediate scale-up
Established SNAr amination route and multi-vendor supply consistency
Process robustness and batch-to-batch reproducibility
Cell-permeable chemical probe synthesis
Balanced aqueous solubility and lipophilicity for cell-based assays
Permeability screening and target engagement assay compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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